Benzoylpyrazole

Description

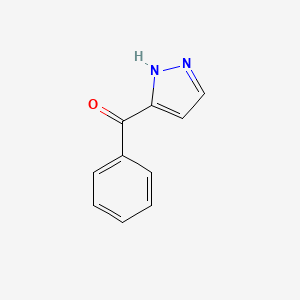

Structure

3D Structure

Properties

IUPAC Name |

phenyl(1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMQWGLCXYHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286771 | |

| Record name | benzoylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19854-92-3 | |

| Record name | 19854-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Findings and Data Tables

Benzoylpyrazole derivatives have been investigated for a variety of biological activities, with structure-activity relationship (SAR) studies playing a crucial role in understanding how modifications to the core structure influence efficacy. The following table summarizes some key research findings related to the inhibitory activity of benzoylpyrazole derivatives against Human Neutrophil Elastase (HNE), a target relevant to pulmonary diseases.

Table 1: Inhibition of Human Neutrophil Elastase (HNE) by Benzoylpyrazole Derivatives

| Compound Designation | Structural Feature / Modification | HNE Inhibition (IC50) | Reference |

| Compound 3a | N-Benzoylpyrazole (unsubstituted) | 0.4 µM | acs.org |

| Compound 5a | N-Benzoylpyrazole (unsubstituted) | 0.4 µM | acs.org |

| N-Benzoylpyrazole Analogues | Varied substituents on pyrazole (B372694) and/or benzoyl ring | Submicromolar to low micromolar range | acs.org |

Note: IC50 values represent the concentration of inhibitor required to inhibit the activity of the target enzyme by 50%. Lower IC50 values indicate higher potency.

Further research has explored other biological activities of benzoylpyrazole derivatives. For example, studies have synthesized novel 1-benzoylpyrazole derivatives and evaluated their antimicrobial properties against various bacterial and fungal strains. jpsbr.org While specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) is not detailed in the provided snippets for a table, the research indicates that certain synthesized compounds demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. jpsbr.org

Additionally, research into the herbicidal activity of phenyl-substituted benzoylpyrazoles has been conducted, suggesting potential applications in agriculture. researchgate.net Similarly, benzoylpyrazole derivatives have been investigated for their potential anticancer and anti-inflammatory activities, with SAR studies aiming to correlate structural modifications with enhanced efficacy. mdpi.comresearchgate.netontosight.ai For instance, modifications to the benzoyl ring substituents have been shown to modulate enzyme selectivity and potency in the context of HNE inhibition. acs.org

Compound List

Derivatization and Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring offers multiple sites for derivatization, primarily through reactions involving the nitrogen atoms and the carbon atoms of the ring.

The imino hydrogen atom (N-H) in unsubstituted pyrazoles is acidic and can be readily replaced by acyl or benzoyl groups. This process, known as N-acylation or N-benzoylation, typically occurs under basic conditions or in the presence of catalysts. Such reactions are fundamental for introducing functionality and altering the electronic properties of the pyrazole ring. For instance, the reaction of pyrazoles with benzoyl chloride in the presence of a base or a catalyst can yield N-benzoylpyrazoles. Studies have shown that such N-acylation reactions on nitrogenous heterocycles, including pyrazoles, can proceed efficiently under mild, solvent-free conditions using natural clay catalysts, often affording high yields within short reaction times fortunejournals.com. The formation of 1-benzoylpyrazole derivatives has been reported with yields ranging from 72% to 94% using benzoylhydrazine in reactions with specific enamines beilstein-journals.org.

Table 3.1.1: N-Benzoylation of Heterocyclic Compounds

| Substrate Type | Benzoylating Agent | Catalyst/Conditions | Yield (%) | Reaction Time (mins) | Reference |

| Nitrogenous heterocycles | Benzoyl chloride | Natural clay, solvent-free, room temperature | 69-97 | 4-35 | fortunejournals.com |

| Enamines | Benzoylhydrazine | Ethanol (B145695), aq. HCl, 80 °C | 72-94 | 12-16 h | beilstein-journals.org |

| Pyrazole | Benzoyl chloride | Base (e.g., pyridine) | Varies | Varies | slideshare.netslideshare.netglobalresearchonline.net |

If a benzoylpyrazole structure incorporates carboxylic acid functionalities, these groups can undergo various transformations. Carboxylic acids are versatile precursors that can be converted into esters, amides, acyl hydrazides, or hydroxamic acids thermofisher.com. The formation of hydrazides, in particular, involves the reaction of a carboxylic acid (or its activated derivative) with hydrazine (B178648) or substituted hydrazines. This reaction is a common method for synthesizing new derivatives, including those with potential biological activity google.comnih.govresearchgate.net. For example, carboxylic acids can be activated and then reacted with hydrazine to form acyl hydrazides organic-chemistry.org. The synthesis of benzoylpyrazole derivatives often involves precursors that already contain or can be readily converted to carboxylic acid functionalities, which are then modified researchgate.net.

Transformations on the Benzoyl Moiety

The benzoyl moiety, consisting of a carbonyl group directly attached to a phenyl ring, offers distinct sites for chemical transformation. The carbonyl group can participate in nucleophilic addition reactions, characteristic of ketones. The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution reactions, similar to benzene (B151609), with the reactivity and regioselectivity influenced by the electron-withdrawing nature of the carbonyl group and any substituents present on the phenyl ring. Furthermore, transformations involving the entire benzoyl moiety, such as its cleavage or modification, can occur under specific reaction conditions, as seen in ring transformations involving benzoyl-substituted heterocycles imist.ma. The replacement of the phenyl ring in benzoylpyrazoles with other aromatic or heteroaromatic systems, such as pyridine, has also been explored, highlighting the potential for modifying this part of the molecule researchgate.net.

Oxidative and Reductive Pathways

Benzoylpyrazoles can participate in both oxidative and reductive reactions, depending on the specific functional groups present and the reaction conditions employed.

Oxidation: While the pyrazole ring itself is generally stable to oxidation, alkyl substituents attached to the ring can be oxidized to carboxylic acids slideshare.netglobalresearchonline.net. The benzoyl moiety's phenyl ring can also be susceptible to oxidation under harsh conditions. The carbonyl group might undergo reactions like Baeyer-Villiger oxidation under specific oxidative conditions.

Reduction: Pyrazole itself is relatively resistant to reduction by common reagents like sodium-ethanol. However, N-substituted pyrazoles, such as N-phenyl derivatives, can be reduced to the corresponding dihydropyrazoles (pyrazolines) using reagents like sodium in ethanol slideshare.netglobalresearchonline.net. Catalytic hydrogenation can also lead to the formation of pyrazolines and further to pyrazolidines slideshare.netglobalresearchonline.net. The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 3.3: Example of Pyrazole Oxidation

| Substrate | Oxidizing Agent | Product | Reference |

| 5-methyl-1-phenylpyrazole | KMnO₄ | 1-Phenylpyrazole-5-carboxylic acid | slideshare.net |

| Pyrazole-3,4,5-tricarboxylic acid | Heat (200 °C) | Pyrazole-3-carboxylic acid + 2 CO₂ | slideshare.net |

Interconversions Between Dihydropyrazole and Pyrazole Forms

Pyrazole derivatives can exist in equilibrium with their reduced forms, dihydropyrazoles (pyrazolines) and pyrazolidines. These interconversions are typically achieved through reduction processes. As mentioned, N-phenylpyrazoles can be reduced to 1-phenyl-4,5-dihydropyrazoles (1-phenylpyrazolines) slideshare.netglobalresearchonline.net. Catalytic hydrogenation can also lead to the formation of pyrazolines and subsequently pyrazolidines slideshare.netglobalresearchonline.netresearchgate.net. The tautomerism within pyrazole systems, particularly concerning the position of the N-H proton, is also a significant aspect of their chemical behavior, influencing their reactivity and spectroscopic properties mdpi.comresearchgate.net. While direct interconversion between a benzoylpyrazole and a dihydropyrazole form would typically involve reduction of the pyrazole ring, the presence of the benzoyl group might influence the feasibility and regioselectivity of such transformations.

List of Chemical Compounds Mentioned:

Benzoylpyrazole

Pyrazole

Dihydropyrazole (Pyrazoline)

Pyrazolidine

Benzoyl chloride

Acetyl chloride

Hydrazine

Phenylhydrazine

1-Benzoylpyrazole

1-Phenylpyrazole

1-Phenyl-4,5-dihydropyrazole (1-Phenylpyrazoline)

5-methyl-1-phenylpyrazole

1-Phenylpyrazole-5-carboxylic acid

Pyrazole-3,4,5-tricarboxylic acid

Pyrazole-3-carboxylic acid

3-Benzoyl-pyrazole

1-Alkyl-3-benzoyl-pyrazoline

Benzoylhydrazine

Acyl hydrazides

Carboxylic acids

Esters

Amides

Hydroxamic acids

Phenylazopyrazoles

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Benzoylpyrazole Derivatives

Methodological Frameworks in SAR and QSAR Studies

The investigation of SAR and QSAR for benzoylpyrazole derivatives involves a combination of experimental design, computational analysis, and statistical validation to build predictive models. nih.govrsc.orgmdpi.com

Experimental Design for SAR Investigations of Benzoylpyrazoles

The foundation of a robust SAR study lies in the strategic design of the compound library. For benzoylpyrazole derivatives, this involves the synthesis and evaluation of a series of analogs to probe the impact of various structural modifications. A key study in this area utilized a chemical diversity library to identify initial N-benzoylpyrazole compounds as potent inhibitors of human neutrophil elastase. nih.gov This initial high-throughput screening was followed by the focused synthesis of a series of 53 N-benzoylpyrazole derivatives to systematically explore the structure-activity relationships. nih.gov

The experimental design focuses on modifying specific regions of the benzoylpyrazole scaffold, such as the substituents on both the benzoyl and pyrazole (B372694) rings, to assess their impact on biological activity. nih.gov This systematic approach allows researchers to identify key structural features that are either beneficial or detrimental to the desired activity. For instance, investigations have revealed that individual ring substituents have a significant effect on both the elastase inhibitory activity and the stability of the compounds. nih.gov

Computational Descriptors in SAR Analysis

Computational descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. frontiersin.orgscbdd.com In the SAR analysis of benzoylpyrazoles, a variety of these descriptors are employed to translate the chemical structure into a format suitable for statistical analysis. nih.gov

Atom pair descriptors have proven to be particularly useful in the SAR analysis of benzoylpyrazole derivatives. nih.gov These descriptors encode the counts of all pairs of atoms in a molecule, defined by their element type and the topological distance separating them. frontiersin.orgmdpi.com A significant advantage of atom pair descriptors is their straightforward interpretation in terms of molecular fragments and functional groups, which facilitates a more intuitive understanding of the SAR. mdpi.com In a study of N-benzoylpyrazoles, atom pair descriptors were instrumental in developing accurate and easily understandable SAR models. nih.gov

2D molecular descriptors are calculated from the 2D representation of a molecule and are independent of its 3D conformation. frontiersin.orgcadaster.eu This makes them well-suited for analyzing large datasets of compounds. cadaster.eu In the context of benzoylpyrazole SAR studies, 2D descriptors have been used in combination with atom pair descriptors to create robust classification models. nih.gov These descriptors can represent various constitutional and topological features of the molecules. Research has shown that a combination of atom pair and 2D descriptors can achieve high-quality SAR classifications without the need for more computationally intensive 3D descriptors. nih.govresearchgate.net

While simplified models using atom pair and 2D descriptors have been effective, other studies incorporate physicochemical and geometrical descriptors to build more comprehensive QSAR models. nih.govresearchgate.net Physicochemical descriptors can include parameters like lipophilicity (logP), molar refraction, and the energy of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net Geometrical descriptors are derived from the 3D structure of the molecule. However, a notable finding in the study of N-benzoylpyrazoles was that good quality SAR classification could be achieved without these physicochemical characteristics, suggesting that the primary drivers of activity were captured by the simpler 2D and atom pair descriptors. nih.govresearchgate.net

Statistical Methodologies in SAR: ANOVA, Linear Discriminant Analysis, and Classification Tree Analysis

To derive meaningful relationships from the calculated descriptors and biological activity data, a sequence of statistical methods is often employed. nih.govnih.gov

Analysis of Variance (ANOVA): ANOVA is a statistical test used to determine whether there are any statistically significant differences between the means of three or more independent groups. pcronline.comelifecycle.org In SAR studies, ANOVA can be used to identify which molecular descriptors show significant variation between active and inactive compounds. nih.gov This helps in the initial filtering of descriptors to select those that are most relevant to the biological activity.

Linear Discriminant Analysis (LDA): LDA is a supervised classification method that aims to find a linear combination of features that best separates two or more classes of objects. medium.comqcbs.cacuni.cz In the context of benzoylpyrazole SAR, LDA has been used to build predictive models that can classify compounds as active or inactive based on their molecular descriptors. nih.gov The goal of LDA is to maximize the separation between classes while minimizing the variance within each class. medium.com

Classification Tree Analysis: Classification tree analysis is a non-parametric method that partitions the data into a set of decision rules to classify outcomes. ecocommons.org.aubu.edu This technique is particularly valuable in SAR because it generates a set of "if-then" rules that are easy to interpret. researchgate.netbu.edu For N-benzoylpyrazoles, classification tree analysis revealed specific structural rules that govern their elastase inhibitory activity. nih.gov For example, the presence of methyl groups on the pyrazole moiety and ortho-substituents on the benzoyl radical were identified as key factors influencing activity. nih.govresearchgate.net

A sequential application of ANOVA, LDA, and classification tree analysis has been successfully used to derive rule-based algorithms for the SAR of N-benzoylpyrazole derivatives. nih.gov This combined approach provides a robust framework for identifying critical structural determinants of biological activity and for guiding the design of new, more potent compounds.

Research Findings on Benzoylpyrazole Derivatives

A study on 53 N-benzoylpyrazole derivatives as human neutrophil elastase inhibitors provides a clear example of the application of these methodologies. The key findings from the SAR analysis are summarized below:

| Structural Feature | Impact on Elastase Inhibitory Activity | Reference |

| Methyl groups on the pyrazole moiety | Presence is a main factor influencing activity | nih.govresearchgate.net |

| Ortho-substituents on the benzoyl radical | Presence is a main factor influencing activity | nih.govresearchgate.net |

This table illustrates how specific structural modifications directly correlate with the observed biological activity, providing actionable insights for medicinal chemists.

Elucidation of Structural Determinants for Biological Activity

The biological activity of benzoylpyrazole derivatives is intricately linked to the nature and position of various substituents on both the pyrazole and benzoyl rings. Researchers have systematically modified these scaffolds to probe the structural requirements for different biological targets.

Impact of Substituents on the Pyrazole Moiety (e.g., Alkyl, Methyl Groups)

Substituents on the pyrazole ring play a significant role in modulating the biological activity of benzoylpyrazole compounds. Studies have shown that for herbicidal activity, small alkyl substituents on the pyrazole nitrogen are generally preferred. researchgate.net Specifically, the presence of a tert-butyl group on the pyrazole has been shown to enhance activity. nih.gov

In the context of human neutrophil elastase (HNE) inhibitors, the presence of methyl groups on the pyrazole moiety has been identified as a key factor influencing their inhibitory activity. researchgate.netnih.gov Computational SAR analysis of a series of 53 N-benzoylpyrazole derivatives confirmed that the presence of methyl groups in the pyrazole moiety was one of the main factors influencing elastase inhibitory activity. nih.gov This suggests that these small alkyl groups contribute favorably to the binding of the inhibitor to the enzyme's active site. The substitution, addition, or removal of different functional groups on the pyrazole ring is a key strategy in synthesizing lead compounds for various diseases. frontiersin.org

Influence of Ortho-Substituents on the Benzoyl Radical

The substitution pattern on the benzoyl ring, particularly at the ortho-position, is a critical determinant of biological activity for benzoylpyrazole derivatives.

For herbicidal benzoylpyrazoles that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), the presence of a chlorine (Cl) or methyl (Me) group at the C-2 position (ortho-position) of the benzene (B151609) ring is generally favorable for activity. researchgate.net This substitution, combined with a methylsulfonyl (SO2Me) group at the C-4 position, has been established as a key feature for potent herbicidal action. researchgate.net

In the development of N-benzoylpyrazole derivatives as human neutrophil elastase (HNE) inhibitors, ortho-substituents on the benzoyl radical have been identified as a major influencing factor. researchgate.netnih.gov SAR studies revealed that these substituents significantly impact the inhibitory potency. nih.gov For the related N-benzoylindazole inhibitors, the benzoyl substituent at the N-1 position is considered essential for their activity. oup.com Molecular modeling studies suggest that active compounds fit well into the catalytic site of the NE enzyme, while derivatives with substituents or conformations that hinder this binding are inactive. acs.org

Structure-Activity Relationships for HPPD Inhibitors

Benzoylpyrazoles are a significant class of herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netchimia.chpoisonsense.co.ke This inhibition disrupts the biosynthesis of plastoquinones and α-tocopherol, leading to bleaching and eventual plant death. researchgate.netchimia.ch

Early SAR studies established the fundamental structural requirements for these herbicides. Optimal activity is typically achieved with:

Small alkyl substituents on the pyrazole nitrogen. researchgate.net

A 2-chloro (Cl) or 2-methyl (Me) group on the benzoyl ring. researchgate.net

A 4-methylsulfonyl (SO2Me) group on the benzoyl ring. researchgate.net

A summary of key SAR findings for pyrazole-based HPPD inhibitors is presented below:

| Structural Feature | Impact on Herbicidal Activity |

| Pyrazole N-substituent | Small alkyl groups are preferred. researchgate.net |

| Benzoyl C(2)-substituent | Chlorine or Methyl group enhances activity. researchgate.net |

| Benzoyl C(4)-substituent | A methylsulfonyl (SO2Me) group is generally optimal. researchgate.net |

| Pyrazole C(3)-substituent | Can accommodate a wide range of functionalities, including certain piperidino and morpholino moieties which can confer selectivity and high activity on specific weed species. chimia.ch |

| Phenyl at Pyrazole C(3) | An alkoxy group at the 4-position of this phenyl ring provides a good balance of grass weed activity and wheat selectivity. nih.gov |

The C(3) position of the pyrazole ring has been found to be remarkably tolerant to a wide range of substituents. researchgate.net This has been exploited to fine-tune the herbicidal spectrum and crop selectivity. For instance, incorporating cyclic amine moieties like piperidine (B6355638) and morpholine (B109124) at this position has led to compounds with good activity against wild oat and blackgrass, along with selectivity for wheat. chimia.ch

Structure-Activity Relationships for Human Neutrophil Elastase (NE) Inhibitors

N-benzoylpyrazoles have emerged as a novel class of potent and selective inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory pulmonary diseases. acs.org SAR analysis has been instrumental in optimizing these compounds.

Key findings from SAR studies on N-benzoylpyrazole and related N-benzoylindazole HNE inhibitors include:

The N-benzoyl substituent is essential for activity. oup.com

The carbonyl group of the benzoyl moiety is a crucial point of attack for the Ser195 residue in the HNE active site. researchgate.netunifi.it

Substituents on both the pyrazole and benzoyl rings can be modified to modulate potency and enzyme selectivity. acs.org

Methyl groups on the pyrazole moiety and ortho-substituents on the benzoyl radical are key factors influencing inhibitory activity. researchgate.netnih.gov

For the related N-benzoylindazoles, introducing substituents such as a nitro group or bromine at position 5 of the indazole ring generally increased inhibitory potency. nih.gov A 3-cyano (CN) modification resulted in a highly potent derivative. researchgate.net

Molecular modeling studies have complemented these findings, showing that active compounds fit effectively into the NE catalytic site, while inactive derivatives possess conformations or substituents that obstruct this interaction. acs.org These inhibitors typically act in a competitive and pseudo-irreversible manner. oup.comacs.org

Development of Rule-Based Algorithms and Predictive Models for Benzoylpyrazole Activity

The wealth of SAR data has enabled the development of computational models to predict the biological activity of new benzoylpyrazole derivatives, thereby accelerating the discovery process.

For HNE inhibitors, a computational SAR analysis of 53 N-benzoylpyrazole derivatives led to the creation of rule-based algorithms. nih.gov This was achieved through a sequence of ANOVA, linear discriminant, and binary classification tree analyses of molecular descriptors. nih.gov The resulting rules confirmed that the primary factors driving elastase inhibitory activity were the presence of methyl groups on the pyrazole ring and ortho-substituents on the benzoyl group. researchgate.netnih.gov Notably, this approach, which utilized atom pair and 2D descriptors, was accurate without needing more complex physicochemical characteristics like frontier molecular orbital energies or lipophilicity. nih.gov

The development of Quantitative Structure-Activity Relationship (QSAR) models is a key strategy in modern drug and herbicide discovery. arxiv.orgresearchgate.net These models establish a mathematical correlation between the chemical structures of compounds and their biological activities. diva-portal.orgmdpi.com For HPPD inhibitors, QSAR models, such as the Topomer Comparative Molecular Field Analysis (Topomer CoMFA), have been established to understand the correlation between molecular structure and inhibitory activity. mdpi.com Such predictive models, often enhanced by machine learning and AI, can screen virtual libraries of compounds, identify potential issues early, and guide the synthesis of more effective and selective molecules, ultimately reducing the reliance on extensive and time-consuming experimental testing. cas.orgglobenewswire.compatheon.com

Mechanistic Investigations of Benzoylpyrazole Biological Action

Enzyme Target Characterization and Inhibition Mechanisms

Benzoylpyrazoles exhibit potent inhibitory activity against NE and HPPD, with distinct mechanisms of action for each target.

Benzoylpyrazoles are recognized as inhibitors of Hydroxyphenylpyruvate Dioxygenase (HPPD), a crucial enzyme in the tyrosine catabolism pathway chimia.chrsc.orgresearchgate.netrcsb.org. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate (B1232598), which is an essential precursor for the biosynthesis of tocopherols (B72186) and plastoquinones in plants scispace.com. Inhibition of HPPD disrupts these pathways, leading to a lack of protection against photo-oxidation in plants, resulting in bleaching and eventual plant death, making them effective herbicides chimia.chrsc.org.

The mechanism of HPPD inhibition involves the interaction of the inhibitor with the enzyme's active site. HPPD is an Fe(II)-dependent, non-heme dioxygenase. Its active site is characterized by histidine and glutamic acid residues that coordinate a catalytic iron cation, along with phenylalanine residues responsible for hydrophobic interactions scispace.comicm.edu.pl. HPPD inhibitors, including benzoylpyrazole derivatives, typically possess a chelating moiety (like a diketone or a related structure) that binds to the iron cation, thereby blocking the catalytic activity. The aryl substituent of the inhibitor interacts with the phenylalanine residues in the active site icm.edu.pl. Structural studies of plant and mammalian HPPDs complexed with benzoylpyrazole inhibitors have revealed insights into binding modes and potential selectivity determinants, suggesting that modifications to the aryl substituent can influence potency and selectivity rcsb.org.

Benzoylpyrazoles have emerged as potent inhibitors of Human Neutrophil Elastase (NE), a serine protease implicated in the pathogenesis of various inflammatory diseases, particularly pulmonary conditions nih.govacs.orgacs.orgresearchgate.netacs.org. NE plays a role in connective tissue breakdown, cytokine release, and receptor activation during inflammation oup.com.

Mechanism of Human Neutrophil Elastase (NE) Inhibition

Kinetic Analysis of Enzyme Inhibition (e.g., Pseudoirreversible Competitive Inhibition)

Kinetic studies have demonstrated that N-benzoylpyrazoles act as pseudoirreversible competitive inhibitors of NE nih.govacs.orgacs.orgresearchgate.netacs.orgoup.com. This classification indicates that the inhibitors bind to the same active site as the natural substrate but form a complex with the enzyme that is slowly reversible or effectively irreversible under experimental conditions. The competitive nature means that the inhibitor competes with the substrate for binding to the enzyme's active site. Analysis of reaction kinetics, often using methods like Lineweaver-Burk or Dixon plots, confirms this mode of inhibition nih.govacs.orgacs.org.

Specificity and Selectivity Profiling Against Other Proteases

A significant characteristic of N-benzoylpyrazole derivatives is their high specificity for NE. While potent inhibitors of NE, several derivatives have also shown inhibitory activity against other proteases, notably chymotrypsin (B1334515) nih.govacs.orgacs.orgresearchgate.netacs.org. Structure-activity relationship (SAR) studies have indicated that modifications to the substituents on the benzoylpyrazole ring can modulate both the potency and the selectivity profile of the compounds, allowing for fine-tuning to enhance specificity towards NE nih.govacs.orgacs.org. For instance, specific derivatives like EL-17 have demonstrated good selectivity for human neutrophil elastase versus other evaluated proteases oup.com.

Beyond NE and HPPD, research has explored other potential enzymatic targets for pyrazole (B372694) derivatives, though specific benzoylpyrazole compounds are not as extensively documented for these. Some pyrazole derivatives, as a broader chemical class, have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK) mdpi.com. However, direct evidence linking specific benzoylpyrazole structures to the inhibition of other distinct enzymatic targets beyond NE and HPPD (and chymotrypsin as a cross-reactive protease) is limited in the reviewed literature. The primary focus for benzoylpyrazoles remains their potent inhibition of NE and HPPD.

Molecular Interactions and Binding Site Analysis

Understanding the molecular interactions between benzoylpyrazoles and their target enzymes is critical for rational drug design. Molecular modeling and docking studies have provided valuable insights into these interactions.

For NE inhibition, molecular modeling of the binding of active benzoylpyrazole compounds to the NE active site reveals that these molecules fit well into the catalytic site nih.govacs.orgacs.orgresearchgate.net. Inactive derivatives, conversely, often possess substituents or conformations that hinder their binding or accessibility to the catalytic residues. The N-benzoyl moiety is particularly important, with the carbonyl group often serving as the point of attack or interaction within the active site researchgate.net. The specific arrangement of substituents on the pyrazole and benzoyl rings influences how the molecule docks into the active site, affecting both potency and selectivity nih.govacs.orgacs.orgresearchgate.net.

In the context of HPPD inhibition, structural analysis of enzyme-inhibitor complexes, such as those involving benzoylpyrazole derivatives and plant or mammalian HPPDs, highlights key interactions. The chelating diketone moiety of the inhibitor interacts with the catalytic iron cation, while the aryl substituent engages in hydrophobic interactions with phenylalanine residues within the enzyme's active site rcsb.orgicm.edu.pl. Furthermore, studies on HPPD have revealed significant conformational changes in enzyme regions like the C-terminal helix, loop 1, and the α7 helix, which are involved in gating the active site cavity nih.gov. These structural insights are instrumental in designing new inhibitors with improved efficacy and selectivity.

Compound List

N-benzoylpyrazole derivatives

EL-17 (N-benzoylpyrazole derivative)

(3-bromo-4-methoxyphenyl)-(3-methyl-1H-pyrazol-1-yl)methanone

(1H-pyrazol-1-yl)(o-tolyl)methanone

N-benzoylindazole derivatives

Pyrazole-benzothiadiazole 2,2-dioxide hybrids

RO3201195 (5-aminopyrazol-4-yl ketone)

Ligand-Target Recognition and Binding Affinity Studies

Benzoylpyrazoles exert their biological effects through specific interactions with target proteins, often leading to enzyme inhibition. Two prominent targets identified for benzoylpyrazole derivatives are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and human neutrophil elastase (HNE).

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Benzoylpyrazoles function as herbicides by inhibiting the HPPD enzyme, which is crucial for pigment biosynthesis in plants chimia.ch. This inhibition disrupts the production of plastoquinones and α-tocopherol, leading to characteristic bleaching symptoms and eventual plant death chimia.ch. Molecular docking studies have demonstrated that specific benzoylpyrazole compounds, such as cypyrafluone, bind effectively to the HPPD active site. This binding often involves a bidentate coordination interaction with the Fe²⁺ ion present in the enzyme's active center .

Structure-activity relationship (SAR) studies have revealed that modifications to the benzoylpyrazole scaffold significantly influence its binding affinity and selectivity towards HPPD. For instance, the introduction of cyclic amine moieties, such as morpholine (B109124) or piperidine (B6355638), at the C(3) position of the benzoylpyrazole ring has been shown to enhance herbicidal activity against certain weeds while conferring selectivity towards crops like wheat chimia.ch.

Inhibition of Human Neutrophil Elastase (HNE): N-benzoylpyrazole derivatives have also been identified as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory and pulmonary diseases nih.govacs.orgnih.govnih.govresearchgate.net. These compounds typically act as pseudoirreversible competitive inhibitors of HNE nih.govacs.org. SAR analyses indicate that the potency and selectivity of N-benzoylpyrazoles against HNE are modulated by substituents on both the benzoyl and pyrazole rings nih.govacs.orgnih.gov. Key structural features contributing to HNE inhibitory activity include the presence of methyl groups on the pyrazole moiety and ortho-substituents on the benzoyl ring nih.gov. Molecular modeling studies suggest that effective HNE inhibitors fit snugly into the enzyme's catalytic site, whereas inactive analogs often possess substituents or conformations that impede binding nih.govacs.org. For related N-benzoylindazole scaffolds, the benzoyl fragment at position 1 is critical for HNE inhibitory activity, with specific derivatives achieving low nanomolar IC₅₀ values nih.govresearchgate.net. The precise geometry of the ligand-enzyme complex and the facilitation of proton transfer within the catalytic triad (B1167595) are crucial determinants of inhibitory potency nih.govresearchgate.net.

Data Table 1: Structure-Activity Relationships of Benzoylpyrazoles as HPPD Inhibitors

| Structural Modification (at C(3) of Benzoylpyrazole) | Observed Effect on Activity/Selectivity | Reference |

| Morpholino substituent | Good activity on wild oat; wheat selectivity | chimia.ch |

| Piperidino substituent | Respectable activity on wild oat; modest wheat selectivity | chimia.ch |

Data Table 2: Potency of N-Benzoylindazole Derivatives as HNE Inhibitors

| Compound Designation | IC₅₀ Value (nM) | Target Enzyme | Notes | Reference |

| 5b (3-CN derivative) | ~7 | HNE | Most potent compound in its series; good stability and specificity. | nih.govresearchgate.net |

| 20f | ~10 | HNE | Potent inhibitor with good stability and specificity. | nih.govresearchgate.net |

Conformational Changes Upon Binding

The interaction between benzoylpyrazoles and their target proteins often involves dynamic processes, including conformational changes in either the ligand, the protein, or both. These alterations are critical for achieving effective binding and modulating enzyme activity.

Changes in Target Proteins: Studies investigating HPPD inhibitors, including those with benzoylpyrazole-like structures, have indicated that protein conformational changes play a significant role in the inhibition mechanism. For example, in related pyrazole-benzimidazolone HPPD inhibitors, a conformational shift in phenylalanine residue 428 (Phe428) within the C-terminal α-helix was observed in inhibitor-bound structures. This change was linked to the inhibition kinetics and steric hindrance effects, suggesting that protein flexibility is a key factor researchgate.net. Furthermore, research on other HPPD inhibitors has highlighted how specific residues, such as glutamine 293 (Gln293), can undergo substantial rotations upon ligand binding, influencing the enzyme's transition between active and inactive states researchgate.net.

In the context of HNE inhibition by N-benzoylindazole derivatives, molecular modeling suggests that the geometry of the ligand-enzyme complex and the energetics of Michaelis complex formation are crucial nih.govresearchgate.net. The ability of a ligand to form a stable Michaelis complex, which involves transient enzyme-inhibitor interaction, and to maintain favorable conditions for proton transfer within the catalytic triad (Ser195, His57, Asp102) are key to inhibitory activity nih.govresearchgate.net. Computational analyses have shown that the binding of ligands can induce conformational adjustments in active site residues, such as the rotation of histidine 57 (His57), influenced by the steric bulk of the inhibitor molecule nih.gov. These protein-level conformational changes are integral to the mechanism by which benzoylpyrazoles and their analogs exert their inhibitory effects.

Computational and Theoretical Chemistry Studies on Benzoylpyrazole Systems

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as a benzoylpyrazole derivative, and a biological target, typically a protein. frontiersin.org These methods are crucial in structure-based drug design, offering a microscopic view of the binding process. frontiersin.orgnih.gov

Prediction of Ligand-Protein Binding Poses and Interactions

Molecular docking algorithms predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a protein's active site. frontiersin.org This predictive capability is fundamental to understanding the mechanism of action for many biologically active compounds. For instance, in the context of human neutrophil elastase (NE), a key enzyme in pulmonary diseases, molecular modeling has been instrumental. nih.gov Studies have shown that active N-benzoylpyrazole inhibitors fit snugly into the catalytic site of NE. nih.gov The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site.

The accuracy of these predictions is often evaluated by the root-mean-square deviation (RMSD) between the docked pose and the experimentally determined structure, typically from X-ray crystallography. nih.gov A lower RMSD value indicates a more accurate prediction. The process involves generating a multitude of possible poses and then using a scoring function to rank them, with the top-ranked pose representing the most likely binding mode. nih.gov

Elucidation of Active Site Accessibility and Steric Hindrance

The accessibility of the protein's active site and the steric properties of the ligand are critical factors governing binding affinity and biological activity. fastercapital.com Molecular simulations can effectively probe these aspects. For example, computational studies on benzoylpyrazole derivatives have revealed that inactive compounds often possess substituents or adopt conformations that sterically hinder their access to the catalytic residues of the target enzyme. nih.gov

This concept of steric hindrance, where the size and arrangement of atoms in a molecule obstruct a chemical reaction, is a key determinant of efficacy. fastercapital.com In the case of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the introduction of a methyl group at the 3-position of the pyrazole (B372694) ring led to decreased activity due to increased steric hindrance with the active site. researchgate.net Similarly, larger substituents on the benzimidazolone moiety of pyrazole-benzimidazolone hybrids resulted in reduced activity due to steric clashes. researchgate.net These computational insights highlight the delicate balance required in ligand design to ensure a good fit within the active site without introducing prohibitive steric penalties. numberanalytics.com

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which are intrinsically linked to their reactivity and biological function.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. aspbs.com It is employed to determine optimized molecular geometries, which correspond to the lowest energy arrangement of atoms, and various electronic properties. mdpi.commdpi.com For benzoylpyrazole systems, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311++G(d,p), have been performed to obtain insights into their structural and electronic characteristics. mjcce.org.mkmjcce.org.mk

These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. researchgate.net Furthermore, DFT can be used to compute a range of electronic properties, including total energy, electronegativity, chemical hardness, and softness, which are valuable for understanding the molecule's stability and reactivity. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Benzoylpyrazole Studies

| Study Focus | DFT Functional | Basis Set | Reference |

| Structural and Electronic Properties | B3LYP | 6-31++G(d,p) | mjcce.org.mkmjcce.org.mk |

| Thermodynamic and Spectroscopic Features | B3LYP | 6-311G(d,p) | mdpi.com |

| Thermal Stability Prediction | B3LYP, M05-2x | 6-31G* | iccs-meeting.org |

Analysis of Frontier Molecular Orbitals (FMO) in Relation to Reactivity and Activity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the nature of chemical reactions and biological activity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. sapub.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of benzoylpyrazoles, analysis of the FMOs can help to rationalize their observed biological activities. The distribution of the HOMO and LUMO across the molecular framework indicates the likely sites for electrophilic and nucleophilic attack, respectively. sapub.org

Theoretical Predictions of Photochromism

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. researchgate.net Theoretical calculations play a significant role in understanding and predicting the photochromic behavior of molecules. For certain pyrazolone (B3327878) derivatives, theoretical studies have been instrumental in elucidating the mechanism of photoisomerization. researchgate.net

These studies suggest that upon UV light irradiation, these compounds can undergo a transformation from an enol form to a keto form through an intermolecular proton transfer. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations can be used to model the electronic transitions involved in this process and to predict the absorption spectra of the different isomers. nih.gov Theoretical predictions have also indicated that the rate of photoisomerization can be influenced by the steric hindrance of substituent groups on the pyrazolone ring. researchgate.net

Chemoinformatics and QSAR Model Development Utilizing Computational Parameters

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern medicinal chemistry. nih.gov These methodologies establish a mathematical correlation between the chemical structure of compounds and their biological activities. ej-chem.orgresearchgate.net For benzoylpyrazole systems, these approaches facilitate the prediction of activity for novel derivatives, guiding synthetic efforts toward more potent and specific molecules while optimizing time and cost. biointerfaceresearch.com The core principle of QSAR is to represent a molecule using numerical values known as molecular descriptors, which quantify various physicochemical properties, and then to build a statistical model that links these descriptors to a biological response. neovarsity.org

Detailed Research Findings

Computational studies on benzoylpyrazole derivatives have successfully generated predictive QSAR models for various biological targets. A notable example is the structure-activity relationship (SAR) analysis of a series of 53 N-benzoylpyrazole derivatives as inhibitors of human neutrophil elastase. nih.gov In this study, researchers employed a combination of atom pair descriptors and 2-dimensional (2D) molecular descriptors to build their models. nih.gov

The investigation utilized a sequence of statistical methods, including ANOVA, linear discriminant analysis, and binary classification trees, to derive rule-based algorithms from the molecular descriptors. nih.gov The resulting SAR rules highlighted specific structural features that were crucial for the elastase inhibitory activity of these N-benzoylpyrazole molecules. The primary factors identified were:

The presence of methyl groups on the pyrazole moiety. nih.gov

The presence of ortho-substituents in the benzoyl radical. nih.gov

A significant finding from this research was that high-quality SAR classification could be achieved using only atom pair and 2D descriptors. nih.gov Physicochemical characteristics such as the energy of frontier molecular orbitals (EHOMO, ELUMO), molar refraction, and lipophilicity (LogP) were found to be unnecessary for developing an accurate model for this particular series of compounds. nih.gov This simplified approach, which relies on more easily interpretable 2D descriptors, can be highly effective for qualitative SAR problems. nih.gov

While specific QSAR equations for benzoylpyrazoles are often proprietary or highly specific to the dataset, the methodologies used are common across studies of pyrazole-containing compounds. These often involve Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to construct the predictive models. biointerfaceresearch.com The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure they are robust and not over-fitted. biointerfaceresearch.comnih.gov

Data Tables of Computational Parameters

The development of robust QSAR models relies on the careful selection of molecular descriptors. These descriptors are numerical representations of a molecule's properties and can be categorized in various ways. slideshare.netucdavis.edu

Table 1: Descriptor Types Used in Benzoylpyrazole and Related Pyrazole QSAR Studies

| Descriptor Category | Specific Descriptors Employed | Relevance/Application | Source |

|---|---|---|---|

| 2D Descriptors | Atom Pair Descriptors, Topological Indices | Used to successfully model the elastase inhibitory activity of N-benzoylpyrazoles. These capture information about the molecular topology and connectivity. | nih.gov |

| Lipophilic Parameters | Log P, Clog P, Log S | Quantify the hydrophobicity of a molecule, which influences its absorption and distribution. Often used in general QSAR models. | jppres.com |

| Electronic Parameters | EHOMO, ELUMO, Total Polar Surface Area (TPSA), Hammett Constant | Describe the electronic properties of a molecule, such as its ability to participate in electronic interactions with a biological target. | jppres.comsrmist.edu.in |

| Steric Parameters | Molar Refractivity (MR), Taft's Constant | Account for the size and shape of the molecule, which are critical for binding to a receptor site. | slideshare.netjppres.comsrmist.edu.in |

The selection of descriptors is a critical step in QSAR model development. For the N-benzoylpyrazole elastase inhibitors, a simplified model was effective. nih.gov However, for other biological targets or different structural series, a wider range of descriptors may be necessary to capture the complexity of the structure-activity relationship. jppres.com

Table 2: General Molecular Descriptors in QSAR Model Development

| Descriptor Class | Examples | Description |

|---|---|---|

| 0D-Descriptors | Molecular Weight, Atom Counts | Basic constitutional descriptors representing the elemental composition of the molecule. |

| 1D-Descriptors | Fragment Counts, Hydrogen Bond Donors/Acceptors, LogP | Based on the chemical formula or substructure counts, representing properties like lipophilicity and potential for hydrogen bonding. neovarsity.org |

| 2D-Descriptors | Topological Indices (e.g., Wiener index), Molecular Fingerprints | Derived from the 2D graph representation of the molecule, describing its size, shape, and branching. neovarsity.org |

| 3D-Descriptors | Van der Waals Volume, Solvent Accessible Surface Area | Calculated from the 3D coordinates of the molecule, providing information on its spatial arrangement and volume. |

The ultimate goal of these chemoinformatic and QSAR studies is to create a validated model that can accurately predict the biological activity of untested compounds. biointerfaceresearch.com This predictive capability significantly accelerates the drug discovery process by allowing chemists to prioritize the synthesis of the most promising benzoylpyrazole derivatives, thereby saving considerable resources. ui.ac.id

Applications of Benzoylpyrazole Compounds in Chemical Biology and Agrochemical Science

Benzoylpyrazoles as Targets for Agrochemical Development

Benzoylpyrazole compounds have emerged as a significant class of molecules in the development of modern agrochemicals, particularly as herbicides. Their efficacy stems from their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key player in the biosynthesis of plastoquinone (B1678516) and α-tocopherol in plants. chimia.chresearchgate.net This inhibition leads to a characteristic bleaching of the plant tissue, followed by death, due to the disruption of photosynthesis and protection against photo-oxidation. chimia.chresearchgate.net

Research into Benzoylpyrazole Herbicides as HPPD Inhibitors

The herbicidal activity of benzoylpyrazoles is directly linked to their function as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. chimia.chresearchgate.netjst.go.jp This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA), a precursor in the synthesis of essential molecules like plastoquinone and tocopherol in plants. plos.org The inhibition of HPPD disrupts this pathway, leading to the depletion of these vital compounds. Plastoquinone is a necessary cofactor for phytoene (B131915) desaturase in the carotenoid biosynthesis pathway, and its absence results in the characteristic bleaching symptoms observed in treated weeds. jst.go.jpplos.org

Initial research in the late 1980s and early 1990s established the fundamental structure-activity relationships (SAR) for benzoylpyrazole herbicides. researchgate.net These early studies indicated that the C(3) position of the benzoylpyrazole structure could accommodate a variety of functional groups. chimia.ch The first commercialized HPPD inhibitor herbicide was pyrazolynate, introduced in 1979. nih.gov Since then, a number of benzoylpyrazole herbicides, including pyrazoxyfen, benzofenap, pyrasulfotole, topramezone, and tolpyralate (B1419106), have been developed and brought to market for weed control in various crops like maize, rice, and sugarcane. nih.govauburn.edu

The development of these herbicides has been driven by their broad-spectrum activity against both broadleaf and grass weeds, their mobility in plants and soil, and their effectiveness at low application rates. chimia.chjst.go.jp Furthermore, HPPD inhibitors like tolpyralate have shown high herbicidal activity against weeds that have developed resistance to other herbicides, such as glyphosate-resistant Amaranthus tuberculatus. jst.go.jp

Development of Novel Herbicide Scaffolds with Improved Activity and Selectivity

Ongoing research focuses on synthesizing novel benzoylpyrazole scaffolds to enhance their herbicidal activity and improve selectivity for target weeds while ensuring crop safety. chimia.chnih.gov A significant area of exploration has been the modification of the C(3) position of the benzoyl ring. chimia.ch For instance, incorporating cyclic amines, such as piperidino and morpholino moieties, has led to a dramatic increase in efficacy against important cool-season grass weeds like wild oat (Avena fatua) and blackgrass (Alopecurus myosuroides), which are problematic in wheat crops. chimia.ch

Structure-activity relationship (SAR) studies have been instrumental in guiding these developments. For example, research has shown that small alkyl substituents on the pyrazole (B372694) ring, a chloro or methyl group at the C(2)-position, and a methylsulfonyl group at the C(4)-position of the benzene (B151609) ring are generally preferred for optimal activity. researchgate.net Further refinements, such as the introduction of an alkoxy group at the 4-position of a 3-phenyl substituent on the benzoyl ring, have yielded a novel class of herbicides with potential for controlling grass weeds in cereals. nih.gov The presence of a tert-butyl group on the pyrazole and a methyl group at the C-2 position of the benzoyl moiety further enhanced this activity. nih.gov

The synthesis of these novel scaffolds often involves innovative chemical routes. For example, an efficient four-step method was developed for constructing substituted morpholino moieties directly on pre-formed benzoylpyrazoles, facilitating the rapid synthesis and testing of new analogues. chimia.ch These synthetic efforts have led to the development of compounds with not only improved weed control but also better selectivity, a critical factor for their use in agriculture. chimia.chchemrobotics.in

Table 1: Herbicidal Activity of Selected Benzoylpyrazole Derivatives

| Compound | Substituent at C(3) of Benzoyl Ring | Target Weed | Activity Level | Crop Selectivity | Reference |

| 1 | Piperidino | Wild Oat (Avena fatua) | Good | Wheat | chimia.ch |

| 2 | Morpholino | Wild Oat (Avena fatua), Blackgrass (Alopecurus myosuroides) | Excellent | Wheat | chimia.ch |

| 3 | Pyrrolidino | Wild Oat (Avena fatua) | Respectable | Modest (Wheat) | chimia.ch |

| 4 | 4-Alkoxy-phenyl | Avena fatua, Setaria viridis, Alopecurus myosuroides | Good | Wheat | nih.gov |

Understanding Broad-Spectrum Activity Against Weeds

Benzoylpyrazole herbicides are valued for their ability to control a wide range of economically important monocotyledonous and dicotyledonous weeds. google.com This broad-spectrum activity makes them a versatile tool for weed management in various cropping systems. rsc.org They are effective against annual weeds such as Avena, Lolium, Alopecurus, Phalaris, Echinochloa, Digitaria, Setaria, and Cyperus, as well as difficult-to-control perennial weeds that propagate through rhizomes or other persistent organs. google.com

The development of newer benzoylpyrazole herbicides has further expanded their weed control spectrum. For example, tembotrione (B166760) offers a broader spectrum than older compounds in its class and is effective against common grass weeds and a large number of broadleaf species. nih.gov Similarly, tolpyralate can control both broadleaf weeds and grasses. researchgate.net The effectiveness of these herbicides can be influenced by the timing of application, with both pre- and post-emergence applications being viable options. plos.orggoogle.com

Research has also focused on understanding the mechanisms that contribute to the broad-spectrum activity at a molecular level. Molecular docking studies have revealed how these compounds interact with the active site of the HPPD enzyme, with hydrophobic π-π interactions with specific amino acid residues like Phe360 and Phe403 being important for binding. researchgate.net This detailed understanding of the inhibitor-enzyme interaction aids in the design of new molecules with even broader and more potent herbicidal activity.

Benzoylpyrazoles as Enzyme Inhibitors in Biomedical Research

Beyond their agricultural applications, benzoylpyrazole derivatives have garnered significant interest in biomedical research due to their ability to inhibit specific enzymes involved in human diseases. This has opened up avenues for the development of novel therapeutic agents.

Development of Human Neutrophil Elastase Inhibitors

A notable area of biomedical research involving benzoylpyrazoles is the development of inhibitors for human neutrophil elastase (HNE). nih.govacs.org HNE is a serine protease that plays a crucial role in the pathogenesis of various inflammatory pulmonary diseases. nih.govtandfonline.com High-throughput screening of chemical libraries led to the identification of N-benzoylpyrazole derivatives as potent and highly specific inhibitors of HNE. nih.govacs.org

Further studies have focused on optimizing these lead compounds to improve their potency, selectivity, and stability. researchgate.net Structure-activity relationship (SAR) analysis has been a key tool in this process, demonstrating that modifications to the substituents on the N-benzoylpyrazole ring can modulate enzyme selectivity and potency. nih.govnih.gov For example, the presence of methyl groups in the pyrazole moiety and ortho-substituents in the benzoyl radical were found to be important factors influencing elastase inhibitory activity. nih.gov

Kinetic analysis revealed that N-benzoylpyrazoles act as pseudoirreversible competitive inhibitors of HNE. nih.gov Molecular modeling studies have provided insights into their mechanism of action, showing that active compounds fit well into the catalytic site of the enzyme, while inactive derivatives have conformations that hinder this binding. nih.gov These findings suggest that N-benzoylpyrazole derivatives represent a promising structural template for the development of effective HNE inhibitors for therapeutic use. nih.govacs.org

Table 2: Inhibitory Activity of Selected Benzoylpyrazole Derivatives against Human Neutrophil Elastase (HNE)

| Compound | Key Structural Features | HNE Inhibitory Activity (IC50) | Mechanism of Inhibition | Reference |

| N-Benzoylpyrazole Scaffold | General Structure | Potent (nanomolar range for some derivatives) | Pseudoirreversible, competitive | nih.govacs.org |

| N-Benzoylindazole Derivative (5b) | 3-CN modification | 7 nM | Competitive, pseudo-irreversible | researchgate.net |

| N-Benzoylindazole Derivative (20f) | Substituted at position 5 of the indazole | ~10 nM | Competitive, pseudo-irreversible | researchgate.net |

Research into Other Therapeutic Potentials Based on Enzyme Modulation

The success of benzoylpyrazoles as HNE inhibitors has prompted research into their potential to modulate other enzymes with therapeutic relevance. The core N-benzoylpyrazole scaffold has been reported in compounds with a range of biological activities, including diuretic, antidiabetic, and antivirus properties, suggesting that their anti-inflammatory effects may be partly due to HNE inhibition. acs.org

The ability of benzoylpyrazoles to act as enzyme inhibitors makes them attractive candidates for drug discovery. nih.gov Computational methodologies, such as molecular dynamics simulations and machine learning, are being increasingly used to identify and characterize allosteric sites on enzymes, which could be targeted by modulators like benzoylpyrazoles to achieve high specificity and reduce off-target effects. rsc.org These advanced computational strategies, combined with experimental validation, hold the potential to accelerate the discovery of new therapeutic applications for benzoylpyrazole-based compounds. rsc.org The development of photoresponsive nano-inhibitors also presents a novel strategy for controlling enzyme activity with high precision, which could broaden the biomedical applications of enzyme inhibitors. researchgate.net

Benzoylpyrazoles in Coordination Chemistry and Metal Ion Studies

Benzoylpyrazole derivatives, particularly the subclass known as acylpyrazolones, are recognized for their significant potential in coordination chemistry. researchgate.netnih.gov These compounds are analogous to β-diketones, a class of molecules widely utilized for their excellent coordination properties with metal ions. researchgate.netnih.gov The fusion of a β-dicarbonyl system within a pyrazole heterocycle gives rise to acylpyrazolones, which are effective chelating agents. nih.gov Their ability to form stable chelate complexes with a wide array of metal ions makes them valuable in various applications, including the separation and spectroscopic determination of metals. researchgate.netprojectshelve.com

Ligand Properties of Benzoylpyrazole Derivatives

Benzoylpyrazole and its derivatives function as versatile ligands due to the presence of multiple donor atoms, primarily the oxygen atoms of the β-dicarbonyl moiety and the nitrogen atoms of the pyrazole ring. nih.gov Upon deprotonation, these molecules act as excellent O,O-chelators, forming highly stable complexes with metal ions. nih.gov This chelating action is a primary reason for their low solubility in aqueous media and high stability constants. nih.gov

Acylpyrazolones are considered superior extracting agents compared to many traditional β-diketones because they can form stable complexes in fairly acidic conditions, which is attributed to their lower pKa values (often around 4 or less). researchgate.netprojectshelve.com This property allows for metal extraction to occur in a pH range that can prevent the hydrolysis of the metal ions. projectshelve.com

The coordination capabilities of these ligands are structurally diverse, enabling the formation of complexes with various geometries, including distorted octahedral, pentagonal-bipyramidal, and antiprismatic arrangements, depending on the metal ion's size and coordination number. nih.gov For instance, studies on 4-phosphoryl pyrazolones, a specific class of benzoylpyrazole derivatives, have shown they form multinuclear complexes with lithium ions. nih.govnih.gov X-ray crystallography has confirmed the formation of binuclear Li+ complexes with a 2:2:2 stoichiometry of Li+:ligand:co-ligand. nih.gov These structural studies provide clear evidence of their sophisticated coordination modes. frontiersin.org

The stability of the resulting metal complexes is a key feature of benzoylpyrazole ligands. The interaction between various transition metal ions and pyrimidine-based ligands (which share heterocyclic nitrogen donors) has been studied, confirming the formation of stable 1:1 and 1:2 metal-ligand complexes. derpharmachemica.com The stability constants (log K), which quantify the binding strength, are crucial for applications in metal separation and analysis. d-nb.infoscispace.com

Applications in Metal Ion Extraction and Separation Science

The robust ligand properties of benzoylpyrazole derivatives are directly applied in the field of solvent extraction for the separation and purification of metal ions. projectshelve.com The process of liquid-liquid extraction relies on designing extractant molecules (ligands) that can exploit the differences in the coordination chemistries of various metal ions to achieve selective separation. oecd-nea.orgegyankosh.ac.in Acylpyrazolones have been successfully used in the separation of elements with similar properties, such as lanthanides and actinides. projectshelve.com

A prominent example is the use of 4-phosphoryl pyrazolones for the highly selective separation of lithium (Li+) from other alkali and alkaline earth metals. nih.govresearchgate.net These ligands have demonstrated a remarkable ability to selectively recognize and extract lithium ions from aqueous solutions containing an excess of sodium (Na+), potassium (K+), and cesium (Cs+) ions, particularly when used in synergy with co-ligands like trioctylphosphine (B1581425) oxide (TOPO). nih.govnih.gov This high selectivity is crucial for lithium recovery from brines and recycling processes. researchgate.net

The effectiveness of these ligands is often enhanced by the presence of a co-ligand in a synergistic extraction system. frontiersin.org For example, the extraction efficiency of Li+ by a 4-phosphoryl pyrazolone (B3327878) ligand (HL4) was found to be significantly higher in the presence of TOPO compared to other established extractants. nih.gov

| Ligand/Extractant | Li+ Extraction Efficiency (%) (with TOPO) |

| 4-phosphoryl pyrazolone (HL4) | 78% |

| benzoyl-1,1,1-trifluoroacetone (HBTA) | 52% |

| acylpyrazolone (HL1) | 15% |

Table 1: Comparison of lithium ion extraction efficiency for different ligands in the presence of the co-ligand trioctylphosphine oxide (TOPO). The data highlights the superior performance of the 4-phosphoryl pyrazolone derivative. nih.govnih.govscilit.com

Furthermore, derivatives of benzoyl-containing compounds have shown selectivity in extracting divalent transition metal ions. Studies using 2,6-bis((benzoyl-R)amino)pyridine derivatives as extractants demonstrated a clear order of extraction efficiency for several metal ions. mdpi.com

| Metal Ion | General Extraction Order (by Division Ratio) |

| Co(II) | 4 (Best Extracted) |

| Ni(II) | 3 |

| Zn(II) | 2 |

| Cu(II) | 1 (Worst Extracted) |

Table 2: Relative extraction order for divalent metal ions using 2,6-bis((benzoyl-R)amino)pyridine derivatives. This demonstrates the selectivity of benzoyl-containing ligands based on the properties of the metal ion. mdpi.com

The effectiveness of these separation processes depends on factors such as the ligand's structure, the pH of the aqueous phase, and the specific metal ion being targeted. researchgate.netmdpi.com By modifying the functional groups on the benzoylpyrazole backbone, the ligand's properties can be fine-tuned to optimize selectivity for specific rare-earth and other valuable metals. researchgate.netmdpi.com

Analytical and Spectroscopic Methodologies for Benzoylpyrazole Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzoylpyrazole derivatives. Through the analysis of ¹H, ¹³C, and, where applicable, ¹⁹F NMR spectra, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical benzoylpyrazole structure, the aromatic protons of the benzoyl group and any other aromatic substituents generally appear as complex multiplets in the downfield region of the spectrum, typically between δ 6.8 and 8.0 ppm. jpsbr.org The chemical shifts of the protons on the pyrazole (B372694) ring are influenced by the substituents present. For instance, the proton at the C-4 position of the pyrazole ring often appears as a singlet. The integration of the signals corresponds to the number of protons, aiding in the assignment of each peak.

¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the benzoylpyrazole structure gives a distinct signal. The carbonyl carbon of the benzoyl group is characteristically found at a significant downfield shift, often in the range of δ 180-200 ppm, due to the deshielding effect of the oxygen atom. The carbon atoms of the aromatic rings and the pyrazole ring appear in the δ 110-160 ppm region. nih.gov The specific chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are sensitive to the nature and position of substituents, which can be used to confirm the regiochemistry of the molecule. researchgate.net

¹⁹F NMR Spectroscopy is a powerful technique for the characterization of fluorine-containing benzoylpyrazole analogues. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides clear spectra with a wide range of chemical shifts, minimizing signal overlap. rsc.orgnih.gov The chemical shift of a fluorine atom is highly sensitive to its electronic environment. For example, a trifluoromethyl (CF₃) group attached to the pyrazole or benzoyl ring will exhibit a characteristic singlet in the ¹⁹F NMR spectrum. The position of this signal can confirm the location of the fluorine-containing substituent. libretexts.org Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also be observed, providing further structural information. nih.gov

Table 1: Representative NMR Data for a Substituted 1-Benzoyl Pyrazole Derivative Note: The following data is illustrative and specific chemical shifts will vary based on the exact substitution pattern and solvent used.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20-7.90 | m | Aromatic Protons (Benzoyl & other substituents) |

| ¹H | 6.50 | d | Pyrazole Ring Proton (e.g., H-4) |

| ¹H | 8.10 | d | Pyrazole Ring Proton (e.g., H-5) |

| ¹³C | 185.0 | s | Carbonyl Carbon (C=O) |

| ¹³C | 152.0 | s | Pyrazole Ring Carbon (e.g., C-3) |

| ¹³C | 110.5 | s | Pyrazole Ring Carbon (e.g., C-4) |

| ¹³C | 140.0 | s | Pyrazole Ring Carbon (e.g., C-5) |

| ¹³C | 128.0-135.0 | m | Aromatic Carbons |

| ¹⁹F | -62.5 | s | Trifluoromethyl Group (-CF₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. For benzoylpyrazoles, the IR spectrum provides clear evidence for key structural features. jst.go.jp

The most prominent and diagnostic absorption is typically the carbonyl (C=O) stretching vibration of the benzoyl group, which appears as a strong, sharp peak in the region of 1650-1700 cm⁻¹. libretexts.orgresearchgate.net The exact position of this band can be influenced by the electronic effects of substituents on the aromatic ring. Aromatic C=C bond stretching vibrations are observed in the 1400-1600 cm⁻¹ range. vscht.cz The stretching vibrations for the C-N and C=N bonds of the pyrazole ring also appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net If the pyrazole nitrogen is unsubstituted (N-H), a broad absorption band may be observed in the 3200-3400 cm⁻¹ region. specac.com Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for Benzoylpyrazole

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Benzoyl) | Stretch | 1650-1700 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1400-1600 | Medium to Weak |

| C-N (Pyrazole) | Stretch | 1020-1250 | Medium |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium to Weak |

| N-H (Pyrazole) | Stretch | 3200-3400 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of benzoylpyrazole compounds and confirming their molecular formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion with a high degree of confidence. rsc.orgnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, often yielding the protonated molecular ion [M+H]⁺, which corresponds to the molecular weight plus the mass of a proton. nih.govnih.gov

In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. libretexts.org The energetically unstable molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of benzoylpyrazoles often involves the cleavage of the bond between the carbonyl group and the pyrazole ring, or fragmentation of the pyrazole ring itself. researchgate.netniscpr.res.in Analysis of these fragments helps to piece together the structure of the original molecule.

Table 3: Common Fragments in Mass Spectrometry of Benzoylpyrazole

| Fragment Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion, confirms molecular weight. |

| [C₆H₅CO]⁺ | Benzoyl cation, resulting from cleavage of the C-C bond between the carbonyl and pyrazole ring. |

| [M - C₆H₅CO]⁺ | Loss of the benzoyl group from the molecular ion. |

| Fragments from pyrazole ring opening | Various smaller ions resulting from the breakdown of the heterocyclic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations (e.g., Fluorescence Emission, Solvatochromism)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Benzoylpyrazoles, containing conjugated systems of aromatic and pyrazole rings, typically exhibit characteristic absorption bands in the UV region. scielo.br The position (λmax) and intensity (molar absorptivity, ε) of these bands provide information about the electronic structure of the compound.

The photophysical properties of these compounds, such as fluorescence, can also be investigated. nih.gov Some benzoylpyrazole derivatives may exhibit fluorescence emission upon excitation at their absorption wavelength. The study of solvatochromism, which is the change in the position, shape, and intensity of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity, can provide insights into the nature of the electronic transitions and the difference in dipole moments between the ground and excited states. researchgate.neteurjchem.com A positive solvatochromic shift (a shift to longer wavelengths in more polar solvents) often indicates a more polar excited state. rsc.org

Table 4: Illustrative Photophysical Data for a Benzoylpyrazole Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Hexane | 320 | 400 | 80 |

| Dichloromethane | 325 | 415 | 90 |

| Acetonitrile | 328 | 425 | 97 |

| Methanol | 330 | 435 | 105 |

X-ray Crystallography for Solid-State Structural Determination